Product packaging for Midazolam-d4 (maleate) (CRM)(Cat. No.:)

Midazolam-d4 (maleate) (CRM)

Cat. No.: B1164537
M. Wt: 445.9
InChI Key: XYGVIBXOJOOCFR-BRZXBJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Certified Reference Materials (CRMs) in Metrological Traceability and Quantitative Analysis

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, serving as a benchmark for quality and traceability. wikipedia.orgr-biopharm.com A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties. astm.organsi.org It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. astm.organsi.org This traceability ensures that the measurement can be related to a national or international standard, such as the International System of Units (SI), through an unbroken chain of comparisons. scribd.comresearchgate.net

The use of CRMs is crucial for several key laboratory functions:

Calibration of Instruments: Many analytical instruments are comparative and require calibration with a sample of known composition to yield accurate results. wikipedia.orginorganicventures.com CRMs provide this known value, allowing for the establishment of metrological traceability in measurements. astm.org

Method Validation: CRMs are used to assess the performance and validity of analytical methods, ensuring they are fit for their intended purpose. r-biopharm.comastm.org

Quality Control: Regular analysis of CRMs helps in monitoring the performance of analytical processes and ensuring the consistency and reliability of results over time. r-biopharm.comlabmanager.com

Laboratories accredited under standards like ISO/IEC 17025 are often required to use CRMs to ensure the quality and traceability of their measurements. wikipedia.orgr-biopharm.com

Role of Stable-Isotope Labeled Compounds in Analytical Methodologies

Stable-isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These labeled compounds are chemically almost identical to their unlabeled counterparts but have a different mass. lgcstandards.com This property makes them ideal for use as internal standards in analytical techniques, particularly in mass spectrometry (MS)-based methods like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). acanthusresearch.comclearsynth.com

The primary advantages of using SIL internal standards include:

Improved Accuracy and Precision: By adding a known amount of the SIL standard to a sample at the beginning of the analytical process, it can compensate for variations in sample preparation, extraction, and instrument response. lgcstandards.commusechem.com Since the SIL standard behaves nearly identically to the analyte of interest, it helps to correct for matrix effects, where other components in a complex sample can interfere with the measurement. clearsynth.comwaters.com

Enhanced Sensitivity: SIL standards can help to improve the signal-to-noise ratio in mass spectrometry, allowing for the detection of very low concentrations of the analyte. musechem.com

Reliable Quantification: The ratio of the analytical signal of the analyte to that of the SIL internal standard is used for quantification. This ratiometric measurement is more robust and less prone to experimental variability than measuring the absolute response of the analyte alone. lgcstandards.com

The selection of a suitable SIL internal standard is critical. Generally, a mass difference of three or more mass units between the analyte and the internal standard is desirable for small molecules to avoid spectral overlap. acanthusresearch.com The isotopic label should also be placed in a stable position within the molecule to prevent exchange with protons from the solvent or sample matrix. acanthusresearch.com

Midazolam-d4 (maleate) (CRM) as a Paradigm for Deuterated Reference Standards

Midazolam-d4 (maleate) (CRM) serves as an excellent example of a deuterated reference standard that combines the attributes of both a CRM and a stable-isotope labeled compound. cerilliant.comcaymanchem.com Midazolam is a benzodiazepine (B76468) used for various medical purposes. drugbank.com The "-d4" in its name indicates that four hydrogen atoms in the molecule have been replaced with deuterium. caymanchem.com

This specific compound is qualified as a Certified Reference Material, meaning it has been manufactured and tested under stringent international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comsigmaaldrich.com Its certificate of analysis provides a certified property value, its associated uncertainty, and a statement of metrological traceability. caymanchem.com

As a deuterated internal standard, Midazolam-d4 (maleate) (CRM) is intended for use in the quantification of midazolam in various samples through isotope dilution methods coupled with GC/MS or LC/MS. cerilliant.comcaymanchem.com Its chemical properties are nearly identical to unlabeled midazolam, allowing it to effectively compensate for variations during the analytical process. The mass difference between midazolam and its d4-labeled counterpart allows for their clear differentiation in a mass spectrometer, which is essential for accurate quantification. acanthusresearch.com

The applications for which this internal standard is suitable include clinical toxicology, urine drug testing, and forensic analysis. cerilliant.comsigmaaldrich.com

Properties

Molecular Formula

C18H9ClD4FN3 · C4H4O4

Molecular Weight

445.9

InChI

InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D;

InChI Key

XYGVIBXOJOOCFR-BRZXBJTJSA-N

SMILES

CC1=NC=C(N1C2=CC=C(Cl)C=C23)CN=C3C4=C([2H])C([2H])=C([2H])C([2H])=C4F.OC(/C=CC(O)=O)=O

Synonyms

8-chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate

Origin of Product

United States

Manufacturing, Certification, and Metrological Characterization of Midazolam D4 Maleate Crm

Adherence to International Standards for Reference Material Producers (ISO 17034 Accreditation)

The production of Midazolam-d4 (maleate) (CRM) is conducted under the stringent guidelines of ISO 17034, "General requirements for the competence of reference material producers". lgcstandards.comtusnovics.pl This accreditation is a formal recognition that the manufacturer operates a quality management system and is technically competent to produce reference materials of the highest order. lgcstandards.comtusnovics.pl Adherence to ISO 17034 ensures that every stage, from raw material selection to final product certification, is meticulously planned, controlled, and documented. cerilliant.com This framework guarantees the metrological traceability, homogeneity, and stability of the CRM, providing end-users with a high degree of confidence in their analytical results. lgcstandards.comcerilliant.com

Quality Management System Compliance (ISO/IEC 17025 and ISO 9001 Certifications)

Complementing ISO 17034, the manufacturing and testing laboratories for Midazolam-d4 (maleate) (CRM) also comply with ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories". lgcstandards.comcerilliant.com This standard focuses on the technical competence of the laboratory and the validity of its analytical results. cerilliant.com It ensures that the equipment is properly calibrated, the methods are validated, and the personnel are proficient. chromservis.eu

Furthermore, many producers operate under an ISO 9001 certified quality management system, which provides a process-oriented approach to ensure that the CRM consistently meets customer and regulatory requirements. chromservis.eu This trifecta of accreditations (ISO 17034, ISO/IEC 17025, and ISO 9001) forms a robust quality assurance framework for the entire lifecycle of the CRM.

Comprehensive Characterization Methodologies for CRM Validation

The validation of Midazolam-d4 (maleate) (CRM) as a reference material involves a comprehensive characterization process to confirm its identity and determine its purity and certified concentration. This is achieved through a multi-technique approach to provide a complete and reliable assessment.

Purity Assessment Techniques

The purity of the Midazolam-d4 (maleate) neat material is a critical parameter that is meticulously evaluated. A primary technique for this is High-Performance Liquid Chromatography (HPLC). lgcstandards.com The "100% method" is often employed, where the area of the principal peak is compared to the total area of all peaks in the chromatogram. bioszeparacio.hu This assessment is further supported by analyzing for the presence of residual solvents and water content, typically using Gas Chromatography (GC) and Karl Fischer Titration (KFT), respectively. bioszeparacio.hu

The identity of the compound is unequivocally confirmed through a combination of spectroscopic techniques:

Infrared Spectroscopy (IR): To confirm the presence of key functional groups and match the spectral fingerprint to a reference standard. lgcstandards.com

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the correct elemental composition and isotopic labeling. lgcstandards.com

Proton Nuclear Magnetic Resonance (¹H-NMR): To elucidate the chemical structure and confirm the position and extent of deuteration. lgcstandards.com

The combination of these methods provides a comprehensive purity profile and confirms the structural integrity of the Midazolam-d4 (maleate) molecule.

Concentration Verification and Uncertainty Determination

The certified concentration of the Midazolam-d4 (maleate) (CRM) solution is determined using a high-precision gravimetric preparation method. lgcstandards.combioszeparacio.hu This involves accurately weighing the neat material on a calibrated balance and dissolving it in a precise volume of high-purity solvent, typically methanol. lgcstandards.com The concentration is expressed on a "free base" basis. bioszeparacio.hu

To ensure the accuracy of the gravimetrically determined concentration, it is verified by an independent analytical method. lgcstandards.com The final certified value is accompanied by a detailed uncertainty budget, calculated in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM). bioszeparacio.hu This uncertainty budget incorporates contributions from various sources, as detailed in the table below.

Source of UncertaintyDescription
Purity of Neat MaterialUncertainty associated with the purity factor determined by chromatographic and other analyses.
Weighing ProcessUncertainty from the balance calibration and the weighing technique.
Material DensityUncertainty in the density of the solvent at the specified temperature range (e.g., 19°C to 25°C).
HomogeneityContribution from any potential variation between individual units (ampoules) of the CRM.
StabilityUncertainty component related to any potential degradation of the compound over its shelf life.

The expanded uncertainty is reported at a 95% confidence level, typically using a coverage factor (k) of 2. lgcstandards.combioszeparacio.hu

Homogeneity Evaluation Across Batch Lots

Homogeneity is a critical attribute of any CRM, ensuring that every unit within a batch has the same property value within the stated uncertainty. researchgate.net For Midazolam-d4 (maleate) (CRM), the homogeneity of the solution is verified to ensure that there is no significant variation in concentration from one ampoule to another. lgcstandards.com

Stability Assessment of Midazolam-d4 (maleate) (CRM)

The stability of a CRM is its ability to maintain its certified property value over a defined period under specified storage and transport conditions. bioszeparacio.hu For Midazolam-d4 (maleate) (CRM), stability is assessed through both accelerated and long-term studies.

Accelerated Stability Studies: These studies involve storing the material at elevated temperatures to predict its long-term stability in a shorter timeframe. bioszeparacio.hu

Real-Time Stability Studies: The CRM is stored at its recommended storage condition (e.g., -20°C) and tested at regular intervals to monitor its concentration and purity. bioszeparacio.hu

Long-Term Storage Stability

The long-term stability of Midazolam-d4 (maleate) (CRM) is critical for its use as a certified reference material in analytical and forensic laboratories. Ensuring the integrity of the compound over extended periods guarantees the accuracy and reliability of quantitative analyses.

Research and supplier specifications indicate that Midazolam-d4 (maleate) (CRM) maintains its stability for at least one year when stored at -20°C. caymanchem.com Studies conducted on midazolam solutions, while not the deuterated form, provide further insight into its stability under various temperature conditions. A detailed study evaluated the stability of a 1 mg/mL midazolam solution over 365 days, setting the stability limit at 90% of the initial concentration. nih.gov The findings showed that after one year of storage at -20°C (frozen) and 5°C (refrigerated), the midazolam concentrations remained above 90% of the initial value. nih.govresearchgate.netresearchgate.net However, at an ambient temperature of 25°C, the stability duration was significantly reduced. nih.govbinasss.sa.cr

No significant degradation products were observed, and there were no variations in pH under the recommended refrigerated or frozen storage conditions. nih.govresearchgate.netresearchgate.netbinasss.sa.cr These findings underscore the importance of maintaining appropriate storage temperatures to ensure the long-term viability of the reference material.

Storage TemperatureContainer TypeStability DurationRemaining Concentration
-20°CVials & Syringes≥ 1 Year>90%
5°CVials & Syringes1 Year>90%
25°CVials180 Days~91.5-92.1%
25°CSyringes90 Days~92.7%

Short-Term Transport and Handling Stability

The stability of Midazolam-d4 (maleate) (CRM) during transport is essential to preserve its certified properties from the point of manufacture to its arrival at the end-user's laboratory. Suppliers have established shipping protocols based on the compound's known short-term stability profile.

Generally, this CRM is considered stable enough to be shipped at ambient temperatures for domestic transit. caymanchem.com For example, shipping within the continental United States is typically done at room temperature. caymanchem.com This indicates that short-term exposure to temperatures commonly encountered during shipping does not adversely affect the material's integrity. However, shipping conditions may be adjusted for international destinations or different climates. caymanchem.com Some suppliers may opt for a more cautious approach, shipping the product at -20°C to align with the long-term storage recommendations. labchem.com.my The ability to ship at room temperature suggests a robust stability profile that can withstand temporary deviations from the ideal long-term storage condition of -20°C.

Shipping ConditionRegionSupplier Practice
Room TemperatureContinental USStandard Practice
-20°CVariesAlternative Practice

Advanced Analytical Methodologies Employing Midazolam D4 Maleate Crm As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. epa.govresearchgate.net The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as Midazolam-d4, to a sample containing the analyte of interest, in this case, midazolam. epa.govwikipedia.org This "isotope dilution" allows for the determination of the analyte concentration by measuring the change in the isotopic ratio of the analyte. wikipedia.orgosti.gov

The key advantages of using a stable isotopically labeled (SIL) internal standard like Midazolam-d4 in IDMS are numerous. scispace.com Since the SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. scispace.com This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in quantitative bioanalysis. myadlm.org Any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate ratio for quantification. epa.gov

However, it is important to note that even with SIL internal standards, potential issues can arise. Differences in retention times between the deuterated standard and the analyte have been observed in some cases, which can lead to differential matrix effects and impact accuracy. myadlm.org Despite these potential challenges, IDMS with SIL internal standards like Midazolam-d4 remains a gold standard for quantitative bioanalysis due to its inherent ability to correct for a wide range of analytical variabilities. researchgate.netscispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development and validation of robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays are crucial for the accurate measurement of drugs and their metabolites in biological fluids. nih.govnih.gov The use of Midazolam-d4 as an internal standard is integral to this process, ensuring the reliability of the obtained quantitative data. nih.govfrontagelab.com

Chromatographic Separation Optimization

Achieving optimal chromatographic separation is a critical step in developing a reliable LC-MS/MS method. This involves the careful selection of the stationary phase, column, and mobile phase composition to ensure that the analyte of interest is well-resolved from other components in the sample matrix. nih.govresearchgate.net

For the analysis of midazolam and its deuterated internal standard, reversed-phase chromatography is commonly employed. nih.govannexpublishers.com C18 columns are a popular choice due to their ability to effectively separate non-polar compounds like midazolam from the more polar components of biological matrices. nih.govannexpublishers.com For instance, a Kinetex C18 column has been successfully used to achieve good chromatographic separation of midazolam and its metabolites with a run time of just 5 minutes. nih.gov Other studies have utilized columns such as the Agilent Eclipse Plus C18 and the XTerra MS C18 to achieve the desired separation. frontagelab.comnih.gov The selection of the column is often guided by the specific requirements of the assay, including the need for high efficiency and resolution to separate the analyte from potential interferences. chromatographytoday.comwaters.com

Examples of Stationary Phases and Columns Used in Midazolam Analysis
Stationary Phase/ColumnDimensionsParticle SizeApplication NoteReference
Kinetex C1850 x 2.0 mm2.6 µmAchieved a rapid 5-minute run time for midazolam and its metabolites. nih.gov
Agilent Eclipse Plus C1850 x 4.6 mm3.5 µmUtilized in an ultra-sensitive LC-MS/MS method for midazolam quantitation. frontagelab.com
XTerra MS C1850 x 2.1 mm3.5 µmEmployed for the simultaneous determination of midazolam and other drugs. nih.gov
Zorbax Eclipse XDB-C8150 x 4.6 mm5 µmUsed for the separation of midazolam and an internal standard in plasma. researchgate.net
HyPURITY Elite C18100 x 2.1 mm5 µmApplied in the quantification of midazolam and its major metabolite in pediatric plasma. nih.gov

The composition of the mobile phase plays a pivotal role in controlling the retention and elution of analytes. For reversed-phase chromatography of midazolam, the mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer. frontagelab.comnih.gov

Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and reduce analysis time. nih.govnih.gov For example, one method utilized a gradient of acetonitrile and water with 0.1% acetic acid, starting with 5% acetonitrile and ramping up to facilitate the elution of midazolam and its metabolites. nih.gov Another approach employed a gradient of methanol/acetonitrile and 10 mM ammonium formate to achieve high sensitivity. frontagelab.com The specific gradient profile is carefully optimized to ensure adequate separation of all compounds of interest within a reasonable timeframe. nih.gov

Mobile Phase Compositions for Midazolam Analysis
Aqueous PhaseOrganic PhaseGradient ConditionsReference
Water with 0.1% acetic acidAcetonitrile with 0.1% acetic acidInitial condition: 95% aqueous, 5% organic. Gradient elution applied. nih.gov
10 mM Ammonium Formate in WaterMethanol/Acetonitrile (75/25; v/v)Gradient elution used to achieve ultra-sensitive detection. frontagelab.com
0.01% acetic acid in water0.01% acetic acid in methanolLinear gradient from 25% to 80% organic phase. nih.gov
0.1% formic acidAcetonitrileLinear gradient elution. nih.gov
Water-acetonitrile (75:25% v/v) containing formic acid (0.1% v/v)N/A (Isocratic)Isocratic elution with an acidic mobile phase. nih.gov

Mass Spectrometric Detection Parameters

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The optimization of mass spectrometric parameters is essential for achieving high sensitivity and selectivity. nih.govnih.gov

Electrospray ionization (ESI) is a widely used soft ionization technique for the analysis of polar and semi-polar compounds like midazolam. nih.govfrontagelab.com In positive ESI mode, a high voltage is applied to the eluent from the LC column, causing the formation of positively charged ions. For midazolam and Midazolam-d4, this typically results in the formation of protonated molecules, [M+H]+. nih.gov The optimization of ESI parameters, such as the spray voltage, gas flows, and temperature, is critical for maximizing the ion signal and achieving the desired sensitivity. nih.gov

The precursor-to-product ion transitions for midazolam and Midazolam-d4 are carefully selected for multiple reaction monitoring (MRM) to ensure high selectivity. For instance, a common transition for midazolam is m/z 326.2 → 291.3, while for Midazolam-d4, the transition is m/z 330.2 → 295.3. nih.govfrontagelab.com By monitoring these specific transitions, the mass spectrometer can selectively detect and quantify the analyte and its internal standard, even in the presence of complex biological matrices. nih.gov

MRM Transitions for Midazolam and Midazolam-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Midazolam326.2291.3 nih.gov
Midazolam-d4330.2295.3 nih.gov
Midazolam326.1291.1 frontagelab.com
Midazolam-d4330.1295.1 frontagelab.com
Multiple Reaction Monitoring (MRM) Transition Optimization

The high selectivity and sensitivity of tandem mass spectrometry (LC-MS/MS) for quantitative analysis are achieved through Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion in the first quadrupole, its fragmentation via collision-induced dissociation (CID) in the second quadrupole, and the selection of a specific product ion in the third quadrupole. The combination of a precursor and product ion is known as an MRM transition.

For the quantification of midazolam using Midazolam-d4 as an internal standard, specific MRM transitions must be optimized to ensure maximum signal intensity and specificity. The optimization process typically involves infusing a standard solution of the compound into the mass spectrometer and varying instrument parameters, such as collision energy, to find the most abundant and stable fragment ions.

In a validated high-performance liquid chromatographic method with tandem mass spectrometry, the optimized precursor to product ion transition for the internal standard, ²H₄-midazolam (Midazolam-d4), was identified as m/z 330.2 → 295.3. nih.gov For the parent compound, midazolam, the corresponding transition is typically m/z 326.2 → 291.2. nih.govmedpace.com The selection of these specific transitions is crucial for distinguishing the analyte and the internal standard from other matrix components, thereby ensuring the selectivity of the assay. forensicrti.org Software tools can automate the process of optimizing collision energies for multiple MRM transitions in a single run, significantly enhancing throughput. lcms.cz Key parameters defined during optimization include not only the specific ion transitions but also the dwell time—the time spent acquiring data for a specific transition—which impacts the signal-to-noise ratio and the number of data points across a chromatographic peak. uab.edu

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Midazolam326.2291.3
Midazolam-d4 (²H₄-midazolam)330.2295.3

Sample Preparation Strategies (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in bioanalytical methods to remove potential interferences from the biological matrix (e.g., plasma, urine), concentrate the analyte, and ensure compatibility with the analytical column. sigmaaldrich.com For methods employing Midazolam-d4 as an internal standard, several sample preparation strategies are utilized, with Solid-Phase Extraction (SPE) being a prominent and effective technique.

Solid-Phase Extraction (SPE) is a widely used method that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com In the analysis of midazolam, C18 cartridges are often employed, yielding high recovery rates, often in excess of 90% for both midazolam and its metabolites. nih.gov A common SPE procedure involves the following steps:

Column Conditioning: The SPE cartridge is conditioned sequentially with solvents like ethyl acetate, methanol, water, and a buffer (e.g., 0.1M phosphate (B84403) buffer) to activate the stationary phase.

Sample Loading: The pre-treated biological sample (e.g., hydrolyzed urine or plasma) is loaded onto the column.

Washing: The column is washed with a series of solvents (e.g., deionized water, acetonitrile/buffer mixture, hexane) to remove interfering compounds.

Elution: The analyte of interest (midazolam) and the internal standard (Midazolam-d4) are eluted from the column with an appropriate organic solvent, such as ethyl acetate. ntk-kemi.com

Other techniques include simple protein precipitation, where a solvent like acetonitrile is added to plasma to precipitate proteins, followed by centrifugation. nih.gov Liquid-liquid extraction is another established method for sample clean-up. researchgate.net These methods are chosen based on the required sensitivity, sample volume, and the nature of the biological matrix.

Method Validation Parameters for Quantitative Analysis

To ensure the reliability and accuracy of quantitative bioanalytical methods, a thorough validation process is required. This process assesses several key parameters according to regulatory guidelines. nih.gov The use of a stable isotope-labeled internal standard like Midazolam-d4 is instrumental in achieving a robust and accurate validation, as it closely mimics the analyte's behavior during sample preparation and analysis. nih.gov

Sensitivity and Lower Limit of Quantification (LLOQ)

The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. globalresearchonline.net For high-sensitivity LC-MS/MS methods measuring midazolam with a deuterated internal standard, the LLOQ is typically in the low nanogram per milliliter range.

Published methods have demonstrated LLOQs for midazolam as low as 0.1 ng/mL and 0.5 ng/mL in human plasma. nih.govnih.gov At the LLOQ, the analyte signal should be at least five times the signal of a blank sample, and the performance should meet specific acceptance criteria for precision (within 20% coefficient of variation, CV) and accuracy (within 80-120% of the nominal value). globalresearchonline.netaustinpublishinggroup.com

Linearity and Calibration Range

The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. For midazolam assays using Midazolam-d4 as an internal standard, linearity is consistently demonstrated over a wide range of concentrations.

Typical calibration ranges for LC-MS/MS methods are from 0.5 to 1,000 ng/mL or 0.1 to 250 ng/mL. nih.govnih.gov The linearity is evaluated by the correlation coefficient (r or r²), which should ideally be close to 1.000. For instance, a linear correlation coefficient (r) greater than 0.98 is a common acceptance criterion. nih.gov At least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the LLOQ). globalresearchonline.net

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. gmp-compliance.org Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

For bioanalytical methods, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). gmp-compliance.org The precision, measured by the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). gmp-compliance.org Studies using Midazolam-d4 report excellent accuracy and precision that fall well within these accepted limits. For example, one study reported inter-day accuracy ranging from 91.4% to 106% and precision from 2.47% to 16.7%. nih.gov Another found accuracy and precision to be within 85-115%. nih.gov

Validation ParameterAcceptance CriteriaExample Finding
Intra-day Precision CV ≤ 15% (≤ 20% for LLOQ)2.09–14.8%
Intra-day Accuracy 85–115% (80–120% for LLOQ)86.0–115%
Inter-day Precision CV ≤ 15% (≤ 20% for LLOQ)2.47–16.7%
Inter-day Accuracy 85–115% (80–120% for LLOQ)91.4–106%
Selectivity and Matrix Effects Evaluation

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. gmp-compliance.org The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement. medipharmsai.com

To evaluate selectivity, blank matrix samples from multiple sources are analyzed to check for interferences at the retention times of the analyte and internal standard. gmp-compliance.org The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like Midazolam-d4 is the preferred approach to compensate for matrix effects. Because Midazolam-d4 is chemically identical to midazolam and co-elutes, it experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification. medipharmsai.com Studies have confirmed that with appropriate sample preparation, such as SPE, minimal to no matrix effect is observed for midazolam and its deuterated internal standard. nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

The use of a stable, isotopically labeled internal standard is crucial for achieving accuracy and precision in quantitative bioanalytical and forensic toxicology assays. Midazolam-d4 (maleate) (CRM) serves as an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of midazolam due to its chemical and physical properties, which closely mimic the analyte of interest. caymanchem.comnih.gov The incorporation of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to differentiate between the internal standard and the native analyte, without significantly altering the chromatographic retention time or extraction efficiency. nih.gov This co-elution is fundamental to compensating for variations during sample preparation and injection, as well as for matrix effects that can cause ion suppression or enhancement, thereby ensuring the reliability of the quantification. nih.govlcms.cz

GC-MS methodologies for midazolam analysis often involve an initial sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and the internal standard from the biological matrix (e.g., plasma, serum, or urine). researchgate.netnih.gov The extract is then typically derivatized to improve the thermal stability and chromatographic behavior of the compounds before injection into the GC-MS system. nih.gov

In GC-MS analysis, the system separates compounds based on their volatility and interaction with the stationary phase of the gas chromatograph column. As the compounds elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). umich.edunih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For quantitative analysis, selected ion monitoring (SIM) is frequently employed to enhance sensitivity and specificity. umich.edu In this mode, the instrument is set to detect only specific ions characteristic of midazolam and Midazolam-d4. For instance, characteristic ions for midazolam are often monitored at m/z 310 and 325. umich.edu The concentration of midazolam in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the Midazolam-d4 internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations. umich.edu

Research has demonstrated the effectiveness of using deuterated internal standards in benzodiazepine (B76468) analysis. While specific GC-MS studies detailing the use of Midazolam-d4 (maleate) (CRM) are often integrated within broader analytical research, the performance metrics from closely related mass spectrometric methods provide a clear indication of its utility. For example, methods developed for the quantification of midazolam using deuterated midazolam as an internal standard consistently show high levels of precision and accuracy. nih.gov

The following tables summarize typical parameters and performance characteristics for mass spectrometric methods quantifying midazolam using a deuterated internal standard, reflecting the expected performance in a well-developed GC-MS assay.

Table 1: Typical GC-MS Parameters for Midazolam Analysis This table is a composite of typical parameters and does not represent a single specific study.

ParameterValue
GC Column DB-5MS or similar
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient, e.g., starting at 150°C, ramping to 300°C
Carrier Gas Helium
MS Ionization Mode Electron Impact (EI)
MS Analysis Mode Selected Ion Monitoring (SIM)
Monitored Ions (Midazolam) m/z 310, 325
Monitored Ions (Midazolam-d4) m/z 314, 329 (projected)

Table 2: Representative Method Performance Characteristics Data in this table is representative of performance achievable with deuterated midazolam internal standards in mass spectrometric assays. researchgate.netnih.govnih.gov

Performance MetricTypical Value
Linearity Range 0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 - 10 ng/mL
Intra-day Precision (%CV) < 9.0%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 98 - 110%
Extraction Efficiency > 90%

The data underscores the robustness of using Midazolam-d4 as an internal standard. The wide linear range and low limit of quantification allow for the analysis of samples from various contexts, including clinical and forensic investigations. caymanchem.comresearchgate.net The high degree of precision and accuracy ensures that the reported concentrations are reliable and reproducible. nih.gov The use of a Certified Reference Material (CRM) like Midazolam-d4 (maleate) further enhances the quality of the analysis by providing metrological traceability and confidence in the certified property values of the standard. caymanchem.com

Research Applications of Midazolam D4 Maleate Crm in Analytical Research and Development

Methodological Development for Forensic Toxicology Research

In the realm of forensic toxicology, the unequivocal identification and precise quantification of drugs of abuse and their metabolites in biological specimens are paramount. Midazolam-d4 (maleate) (CRM) plays a pivotal role in the development and validation of robust analytical methods for these purposes.

Detection and Quantification of Benzodiazepines in Biological Matrices (Non-Clinical)

The use of deuterated internal standards, such as Midazolam-d4, is a cornerstone of accurate quantification in mass spectrometry. faa.gov By adding a known amount of the deuterated standard to a biological sample, variations in sample preparation and instrument response can be normalized, leading to more precise and reliable results. biopharmaservices.com This is particularly crucial in complex matrices like blood, urine, and hair, where matrix effects can significantly impact the analytical signal. faa.govscispace.com

Several validated methods for the quantification of benzodiazepines in whole blood and serum have been developed utilizing Midazolam-d4 as an internal standard. nih.govuakron.edu These methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate high sensitivity and specificity. For instance, a UPLC/MS/MS method for 22 benzodiazepines in postmortem fluids and tissues reported the incorporation of deuterated analogues, including midazolam-d4, to mitigate matrix effects and ensure accurate quantification. faa.gov

Below is a table summarizing key validation parameters from a representative LC-MS/MS method for the quantification of midazolam in human plasma, which showcases the performance metrics achievable with the use of a deuterated internal standard.

Validation ParameterResult
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Calibration Curve Range0.5 to 500 ng/mL
Correlation Coefficient (r²)≥ 0.9977
Inter-day CV (%)2.5% to 4.3%
Inter-day Bias (%)-3.3% to 0.5%
Method Recovery>96.4%
This table presents a summary of validation data for an LC-MS/MS method for midazolam quantification in human plasma, with Midazolam-d4 used as the internal standard. medpace.com

Multiresidue Analysis Methodologies

The ability to simultaneously detect and quantify multiple drug residues from a single sample is highly efficient in forensic toxicology. Midazolam-d4 is frequently included as an internal standard in multiresidue methods for benzodiazepines and other drug classes. uakron.edumdpi.com These methods are essential for comprehensive toxicological screening in cases of suspected drug-facilitated crimes or poly-drug use.

A study detailing a method for the determination of 14 benzodiazepine (B76468) multiresidues in aquaculture environmental water and sediment utilized an internal standard for quantification, achieving good recoveries and low limits of detection. mdpi.com Similarly, a validated LC-MS/MS method for the simultaneous determination of 26 benzodiazepines and metabolites in blood, urine, and hair employed 13 deuterated analogues, including by inference compounds like Midazolam-d4, for accurate quantification. scispace.com

The following table illustrates the performance of a multiresidue analysis method for benzodiazepines in whole blood using a QuEChERS extraction and LC-MS/MS analysis, highlighting the broad applicability of using internal standards for such panels.

AnalyteLinearity Range (ng/mL)Recovery (%)RSD (%)
Representative Benzodiazepines10 - 5000.9963 - 1.000085.5 - 105≤ 10.7
This table summarizes the performance of a QuEChERS-based LC-MS/MS method for the multiresidue analysis of benzodiazepines in whole blood, demonstrating the effectiveness of internal standards in such applications. unitedchem.com

Tools for Drug Metabolism Research (In Vitro and Pre-clinical Animal Models)

Midazolam-d4 (maleate) (CRM) is an invaluable tool in drug metabolism studies, both in vitro and in pre-clinical animal models. Its use facilitates the investigation of metabolic pathways and the activity of drug-metabolizing enzymes.

Quantification of Parent Compound and Deuterated Metabolites (e.g., α-Hydroxymidazolam-d4)

In drug metabolism studies, it is often necessary to quantify both the parent drug and its metabolites. Midazolam is primarily metabolized to α-hydroxymidazolam (also known as 1'-hydroxymidazolam). nih.govnih.gov The availability of deuterated standards for both the parent compound (Midazolam-d4) and its major metabolite (α-hydroxymidazolam-d4) allows for precise and simultaneous quantification in various biological matrices. uakron.edunih.gov

A sensitive LC-MS/MS assay for midazolam and its hydroxylated metabolites in pediatric plasma was developed and validated using 2H4-midazolam as an internal standard. nih.gov This method enabled the reliable quantification of the parent drug and its metabolites from small plasma volumes, which is particularly advantageous in pediatric studies. nih.gov

The table below presents validation results for the quantification of midazolam and its metabolites, demonstrating the robustness of using deuterated internal standards in metabolic studies.

AnalyteQC Concentrations (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Midazolam0.5, 2, 20, 200, 8002.09–14.886.0–1152.47–16.791.4–106
1-hydroxymidazolam0.5, 2, 20, 200, 8002.09–14.886.0–1152.47–16.791.4–106
4-hydroxymidazolam0.5, 2, 20, 200, 8002.09–14.886.0–1152.47–16.791.4–106
This table showcases the accuracy and precision of a validated LC-MS/MS method for quantifying midazolam and its hydroxylated metabolites in human plasma using a deuterated internal standard. nih.gov

Investigation of Cytochrome P450 Enzyme Activity (e.g., CYP3A) in Analytical Contexts

Midazolam is a well-established probe substrate for cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govresearchgate.netnih.gov In vitro studies using human liver microsomes or recombinant CYP enzymes often employ midazolam to investigate the inhibitory or inductive potential of new chemical entities on CYP3A activity. nih.govmdpi.com The formation of α-hydroxymidazolam is monitored as a marker of CYP3A4/5 activity. researchgate.net

In such assays, Midazolam-d4 can be used as an internal standard for the accurate quantification of both the substrate (midazolam) and the metabolite (α-hydroxymidazolam). A study investigating the time-dependent inhibition of CYP3A4 by macrolide antibiotics used midazolam as a substrate and likely a deuterated internal standard for accurate quantification of its metabolite. nih.govelsevierpure.com

The following table provides an example of the kinetic parameters determined in a study of CYP3A4 inhibition, where accurate quantification of substrate and metabolite is essential.

InhibitorCYP3A4 Variantkinact,max (min⁻¹)KI (µM)
Erythromycin (B1671065)WT0.095 ± 0.00549.9 ± 5.6
ErythromycinCYP3A4.20.072 ± 0.00583.6 ± 14.1
ErythromycinCYP3A4.70.048 ± 0.00438.1 ± 7.6
ClarithromycinWT0.165 ± 0.00613.9 ± 1.5
ClarithromycinCYP3A4.20.117 ± 0.00720.3 ± 3.4
ClarithromycinCYP3A4.70.071 ± 0.0045.8 ± 1.2
This table presents the kinetic parameters of mechanism-based inhibition of different CYP3A4 variants by erythromycin and clarithromycin, using midazolam as the probe substrate. nih.gov

Pharmaceutical Quality Control and Impurity Profiling Research

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical manufacturing. The process of identifying and quantifying impurities is known as impurity profiling. srce.hr

In the context of midazolam production, various impurities can arise from the synthesis process or degradation. srce.hrdntb.gov.ua High-performance liquid chromatography (HPLC) is a common technique for separating and quantifying these impurities. srce.hrresearchgate.net While not a direct application, the principles of using a well-characterized standard for quantification are central to these analyses. A certified reference material like Midazolam-d4 (maleate) (CRM) could, in principle, be used as an internal standard in LC-MS based methods for impurity profiling to ensure accurate quantification of known and unknown impurities, although the primary use of deuterated standards is for the quantification of the parent drug.

A study on the synthesis and separation of midazolam impurities by HPLC highlights the importance of having reliable analytical methods to control the quality of the bulk drug. srce.hr Another study developed a stability-indicating RP-HPLC method for the simultaneous analysis of 12 impurities in midazolam and its injection products. researchgate.net The limit of quantitation (LOQ) for several impurities was determined to be as low as 0.02% of the midazolam test concentration, demonstrating the sensitivity required for such analyses. researchgate.net

The following table lists some of the potential impurities of midazolam that are monitored during quality control.

Impurity NamePotential Origin
Impurity ASynthesis-related
Impurity BSynthesis-related
Impurity CDegradation product
Impurity DSynthesis-related
Impurity ESynthesis-related
Impurity FSynthesis-related
Impurity GSynthesis-related
Impurity HSynthesis-related
This table lists potential impurities of midazolam that are controlled during the manufacturing process. srce.hrresearchgate.netnih.govfarmaciajournal.com

Quantification of Related Substances and Potential Genotoxic Impurities

In pharmaceutical analysis, the identification and quantification of impurities are paramount to ensure the safety and efficacy of a drug product. Related substances can originate from the synthesis process or degradation. The European Pharmacopoeia outlines thin-layer chromatography (TLC) methods for identifying synthesis-related impurities of midazolam. farmaciajournal.com

For quantitative analysis, especially for trace-level impurities that may be genotoxic, highly sensitive and specific methods like LC-MS/MS are required. In these assays, Midazolam-d4 (maleate) (CRM) is employed as an ideal internal standard. texilajournal.com Because the deuterated standard has a molecular weight different from midazolam and its impurities, it can be distinguished by the mass spectrometer, yet it behaves nearly identically during sample extraction, chromatography, and ionization. researchgate.netnih.gov This co-elution and similar behavior compensate for variations in sample preparation and potential matrix effects, which can suppress or enhance the analyte signal. texilajournal.comlcms.cz The use of a stable isotope-labeled standard like Midazolam-d4 is crucial for achieving the accuracy and precision needed to quantify impurities at the low levels required by regulatory agencies.

Below is a table summarizing key synthesis impurities of Midazolam that would be monitored in such an analytical test.

Compound NameType of Impurity
DesfluoromidazolamSynthesis-related substance
ChlordesmethylmidazolamSynthesis-related substance

This table lists known synthesis impurities of midazolam. The accurate quantification of these and other potential impurities in a drug substance would be supported by the use of Midazolam-d4 as an internal standard.

Research on Stability-Indicating Methods for Midazolam Formulations

Stability-indicating methods are analytical procedures that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation. These methods are essential for determining the shelf-life and appropriate storage conditions for pharmaceutical formulations. The development of such a method for midazolam involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. ufrgs.br

One study validated a stability-indicating LC method for midazolam, which demonstrated significant degradation under these stress conditions, confirming the method's ability to separate the intact drug from its degradation products. ufrgs.br In such research, Midazolam-d4 (maleate) (CRM) plays a pivotal role as an internal standard to ensure the accurate quantification of the remaining midazolam. By adding a known concentration of the deuterated standard to both the stressed and unstressed samples, any analytical variability is normalized, allowing for a precise measurement of the parent drug's concentration. texilajournal.comnih.gov This ensures that the observed decrease in concentration is genuinely due to degradation and not an artifact of the analytical process. nih.gov

The table below shows results from a forced degradation study on midazolam, illustrating the conditions under which the drug degrades.

Stress ConditionDurationMidazolam Degradation (%)
Acid Hydrolysis (0.1 M HCl)6 days15.36%
Base Hydrolysis (0.1 M NaOH)6 days9.55%
Neutral Hydrolysis (Water)6 days49.84%
Oxidation6 days31.95%
Thermal StressNot specified50.38%
UV Light25 days85.3%

Data adapted from a stability-indicating LC method validation study for midazolam. ufrgs.br The use of Midazolam-d4 (maleate) (CRM) as an internal standard in such a study would ensure the accuracy of these quantitative degradation results.

Standardization of Analytical Assays for Research Purposes

The standardization of analytical assays is fundamental for ensuring that results are reliable, reproducible, and comparable across different laboratories and studies. texilajournal.com Midazolam-d4 (maleate), as a Certified Reference Material (CRM), is central to this process. caymanchem.com CRMs are produced under rigorous quality standards and are accompanied by a Certificate of Analysis that provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com

In research settings, such as clinical toxicology, urine drug testing, or pharmacokinetic studies, Midazolam-d4 (maleate) (CRM) is used as an internal standard to calibrate the assay and control for variability. cerilliant.com Internal standards work by normalizing for differences in sample extraction, injection volume, chromatographic performance, and detector response between samples. cerilliant.com By providing a stable and consistent reference point within each analysis, the CRM ensures that the calculated concentration of midazolam is accurate and reliable. The use of a high-purity, well-characterized CRM like Midazolam-d4 minimizes measurement uncertainty and is a key requirement for method validation according to guidelines from regulatory bodies like the FDA and EMA. nih.gov This ultimately allows for the confident comparison and interpretation of data generated in different research studies or at different times.

Future Directions and Impact on Scientific Research Standards

Role of Midazolam-d4 (maleate) (CRM) in Emerging Analytical Technologies

Midazolam-d4 (maleate) (CRM) is specifically designed for use as an internal standard in quantitative analysis, primarily by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comsigmaaldrich.com Its role is particularly crucial in emerging analytical technologies that demand high sensitivity and accuracy, such as LC with tandem mass spectrometry (LC-MS/MS). thermofisher.comzefsci.com

The use of a stable isotope-labeled internal standard like Midazolam-d4 is the most widely accepted approach to correct for variability during sample preparation and analysis. researchgate.net Because Midazolam-d4 is chemically identical to the non-labeled analyte (midazolam) but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Key applications include:

Pharmacokinetic (PK) Studies: In pediatric pharmacokinetic studies, where sample volumes are often limited, sensitive assays are essential. Midazolam-d4 is used as the internal standard in LC-MS/MS methods to accurately quantify midazolam and its metabolites in small plasma volumes, helping to establish appropriate dosing regimens for children. nih.govmdpi.comresearchgate.netmdpi.com

Forensic and Clinical Toxicology: In forensic toxicology, LC-MS/MS is a gold standard for detecting and quantifying drugs and their metabolites in biological samples like urine. zefsci.com Midazolam-d4 serves as a reliable internal standard for the analysis of midazolam and other benzodiazepines in urine drug testing, pain prescription monitoring, and post-mortem analyses. sigmaaldrich.comthermofisher.comuni-hamburg.de

Drug Metabolism Studies: Stable isotope labeling is a powerful technique to trace the metabolic fate of drugs. nih.govresearchgate.netacs.org Midazolam-d4 is integral to LC-MS/MS assays developed to study the metabolism of midazolam and other compounds, providing high sensitivity and selectivity for quantifying both the parent drug and its metabolites.

The table below summarizes representative LC-MS/MS parameters for the analysis of midazolam using Midazolam-d4 as an internal standard, as found in forensic applications.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Midazolam326.1291.1249.1
Midazolam-d4 330.1 295.1 253.1

Data adapted from a high-throughput quantitative LC-MS/MS analysis method for benzodiazepines. thermofisher.com

The availability of Midazolam-d4 as a CRM, produced under ISO 17034 standards, ensures that these advanced analytical methods yield metrologically traceable and reliable results. caymanchem.com

Contribution to Inter-laboratory Harmonization and Reproducibility in Research

Certified Reference Materials are fundamental tools for achieving harmonization and reproducibility among different laboratories. quality-pathshala.com By providing a common, well-characterized material, CRMs like Midazolam-d4 (maleate) allow laboratories to validate their analytical methods, calibrate instruments, and verify the accuracy of their results against a certified value. scribd.comchemistai.orgaroscientific.com

Method Validation and Quality Control: Laboratories accredited under standards like ISO/IEC 17025 are required to use CRMs to ensure the quality and metrological traceability of their measurements. wikipedia.org When developing or validating a new analytical method, a CRM is used to assess key performance characteristics such as accuracy, precision, and linearity. aroscientific.com By analyzing the CRM and comparing the result to the certified value, a laboratory can demonstrate the validity of its measurement procedure. chemistai.org Incorporating CRMs into routine quality control procedures also helps monitor the ongoing performance and stability of analytical methods over time. quality-pathshala.com

Proficiency Testing (PT) and Inter-laboratory Comparisons: CRMs are essential for proficiency testing schemes, which are formal inter-laboratory comparisons designed to evaluate the performance of participating laboratories. quality-pathshala.comwordpress.com In a PT scheme, a homogeneous and stable material, often a CRM, is sent to multiple laboratories for analysis. researchgate.net Each laboratory's result is compared to the certified reference value, providing an objective assessment of their competence. scribd.comwordpress.com Successful participation in PT schemes is often a requirement for laboratory accreditation and provides confidence in the comparability of results generated by different labs. wordpress.com

The use of CRMs from an accredited, independent third-party source is crucial as it provides an unbiased verification of a laboratory's measurement capabilities. spectroscopyeurope.com This process helps identify potential sources of measurement bias or variability, allowing laboratories to take corrective action and improve their analytical performance. quality-pathshala.com Ultimately, the widespread use of CRMs like Midazolam-d4 (maleate) underpins the reliability and comparability of analytical data across the scientific community, which is vital for regulatory decision-making, clinical diagnostics, and advancing research. caymanchem.com

Expanding Applications of Stable-Isotope Labeled CRMs in Diverse Research Fields

The utility of stable-isotope labeled CRMs extends far beyond their role as simple internal standards. Their application is rapidly expanding into numerous research fields, driven by advancements in analytical instrumentation and the increasing need for precise quantification in complex biological systems.

Pharmacology and Drug Development: In clinical pharmacology and drug development, stable isotope labeling is used to determine pharmacokinetic profiles, assess bioavailability, and study drug-drug interactions. musechem.com By administering a stable isotope-labeled version of a drug, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. nih.gov This approach is critical for understanding a drug's safety and efficacy.

Metabolomics: Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on stable isotope labeling for quantitative analysis. Isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards, is the gold standard for accurate quantification of metabolites. mdpi.com These standards are essential for correcting matrix effects and instrument variability, enabling reliable biomarker discovery and the study of metabolic pathways. musechem.com

Proteomics: Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. mdpi.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and methods using isobaric tags incorporate stable isotopes to differentially label proteins from different samples (e.g., healthy vs. diseased tissue). uu.nlyoutube.com While deuterated labels can sometimes introduce chromatographic shifts, their use in quantitative proteomics with advanced separation techniques like capillary zone electrophoresis is proving effective. nih.govyoutube.com Deuterated standards are also used in "bottom-up" proteomics strategies to quantify specific peptides. mdpi.com

Forensic Science: Beyond toxicology, stable isotope ratio mass spectrometry (IRMS) is used in forensic science for applications such as determining the geographic origin of materials or tracking trafficking networks of illicit drugs. While this is a different application from using a deuterated standard for quantification, it highlights the versatility of isotope analysis in the field.

The continued development and production of a wide array of stable-isotope labeled CRMs are crucial for supporting these expanding research areas. The high level of characterization and certification associated with these materials provides the necessary confidence for researchers to make accurate and reproducible quantitative measurements in increasingly complex studies.

Q & A

Q. How should Midazolam-d4 (maleate) CRM be prepared and stored to ensure analytical integrity?

Methodological Answer: Midazolam-d4 (maleate) CRM is typically supplied as a calibration solution in methanol at concentrations of 0.1 mg/mL or 1.0 mg/mL . For optimal stability, store unopened vials at -18°C or lower to prevent degradation. When preparing working standards, use clean glassware and dilute in appropriate solvents (e.g., methanol or acetonitrile) to avoid contamination. Post-dilution, store solutions at 2–8°C and use within 24 hours to minimize solvent evaporation and concentration shifts .

Q. What methodological considerations are critical when using Midazolam-d4 as an internal standard in pharmacokinetic studies?

Methodological Answer: Midazolam-d4 is a stable isotope-labeled internal standard (SLIS) for quantifying midazolam and its metabolites (e.g., 1′-OH-midazolam) via LC-MS/MS. Key steps include:

  • Extraction: Use liquid-liquid extraction (LLE) with tert-butyl methyl ether or ethyl acetate to isolate analytes from plasma .
  • Chromatography: Employ a Waters Xbridge HILIC column (2.1 × 50 mm, 3.5 µm) with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve midazolam-d4 from endogenous interferences .
  • Mass Spectrometry: Monitor transitions at m/z 333.0 → 295.3 (midazolam-d4) and m/z 326.0 → 291.2 (midazolam) under positive ionization .

Q. How can researchers validate the purity and stability of Midazolam-d4 (maleate) CRM under different experimental conditions?

Methodological Answer:

  • Purity Certification: Verify purity (≥98%) using HPLC with a C18 column and UV detection at 254 nm. Cross-check against CRM certificates traceable to SI units .
  • Stability Testing: Perform accelerated degradation studies at 25°C/60% RH for 1–3 months. Compare peak areas against freshly prepared standards to detect degradation products .
  • Homogeneity Testing: Analyze 10 randomly selected vials from the same batch using LC-MS/MS to ensure ≤2% relative standard deviation (RSD) in analyte response .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in quantitative data when using Midazolam-d4 CRM in LC-MS/MS assays?

Methodological Answer: Discrepancies often arise from matrix effects, ionization suppression, or metabolite interference. Mitigation strategies include:

  • Matrix-Matched Calibration: Prepare calibrators in analyte-free plasma to account for ion suppression .
  • Cross-Validation: Compare results with an orthogonal method (e.g., GC-MS) or a second CRM batch to identify batch-specific biases .
  • Post-Column Infusion: Inject midazolam-d4 post-column during sample runs to detect ionization variability caused by phospholipids or salts .

Q. How can researchers optimize study design to address limitations of real-world data (RWD) in CRM-based pharmacokinetic analyses?

Methodological Answer: RWD studies must meet FDA criteria for "adequate and well-controlled" design :

  • Bias Minimization: Use propensity score matching to balance covariates (e.g., age, CYP3A4 genotype) between treatment groups.
  • Data Quality Control: Implement automated checks for missing/inconsistent plasma concentration records (e.g., values below LLOD) .
  • Regulatory Alignment: Predefine endpoints (e.g., AUC, Cmax) and statistical power calculations to support regulatory submissions .

Q. What advanced techniques are used to characterize co-eluting interferences in midazolam-d4 assays?

Methodological Answer:

  • High-Resolution MS (HRMS): Use Q-TOF or Orbitrap instruments to resolve isobaric interferences via exact mass measurements (e.g., Δ <2 ppm) .
  • Mobility Separation: Integrate ion mobility spectrometry (IMS) to differentiate co-eluting metabolites based on collision cross-section (CCS) values .
  • Spectral Libraries: Compare fragmentation patterns against databases (e.g., NIST) to confirm midazolam-d4 identity .

Q. How should cross-laboratory validation be conducted for CRM-based methods?

Methodological Answer:

  • Harmonized Protocols: Share SOPs for extraction, instrumentation, and data analysis across labs .
  • Blinded Sample Exchange: Distribute aliquots of the same CRM batch to participating labs; assess inter-lab precision (target: ≤15% RSD) .
  • Uncertainty Budgeting: Calculate combined uncertainty from purity, weighing, and instrumental variability using ISO/IEC 17025 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.